molecular formula C23H16ClN5O3S B2379630 N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243094-75-8

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2379630
CAS RN: 1243094-75-8
M. Wt: 477.92
InChI Key: KWRJEKPGQWTQJV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O3S and its molecular weight is 477.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Antibacterial Activity: Compounds related to the chemical structure have shown moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008). This suggests its potential application in treating bacterial infections.
  • Inhibition of Microbial Growth: Some derivatives have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, which are common pathogens responsible for various infections (Vlasov et al., 2015).

Antitumor and Anticancer Properties

  • Anticancer Activity: Certain derivatives of this compound have exhibited potent anticancer activity comparable to doxorubicin, a standard chemotherapy drug, on various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests its potential application in oncology for treating various types of cancers.

Antioxidant Properties

  • Antioxidant Activity: Studies have shown that certain derivatives of this chemical structure possess significant in vitro antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related disorders (Kotaiah et al., 2012).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-13-18-22(33-19(13)21-27-20(28-32-21)14-7-3-2-4-8-14)25-12-29(23(18)31)11-17(30)26-16-10-6-5-9-15(16)24/h2-10,12H,11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRJEKPGQWTQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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